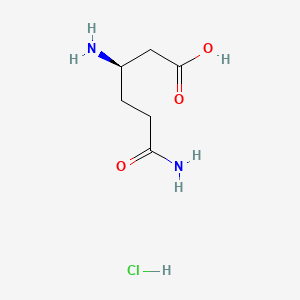

(R)-3,6-Diamino-6-oxohexanoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-3,6-Diamino-6-oxohexanoic acid hydrochloride is a chiral amino acid derivative with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both amino and keto functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,6-Diamino-6-oxohexanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid derivative.

Protection and Deprotection: The amino groups are often protected using standard protecting groups like Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) to prevent unwanted reactions during the synthesis.

Oxidation and Reduction: The keto group is introduced through selective oxidation of the corresponding alcohol or by using an appropriate oxidizing agent.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-3,6-Diamino-6-oxohexanoic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

Catalysis: Using catalysts to improve reaction rates and selectivity.

Purification: Employing techniques like crystallization, chromatography, and recrystallization to obtain the pure product.

Analyse Chemischer Reaktionen

Types of Reactions

®-3,6-Diamino-6-oxohexanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The keto group can be further oxidized to form carboxylic acids.

Reduction: Reduction of the keto group to an alcohol using reducing agents like sodium borohydride.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

Chiral Catalysts: Employed in asymmetric synthesis to produce enantiomerically pure compounds.

Biology

Enzyme Inhibitors: Acts as a building block for designing enzyme inhibitors.

Metabolic Studies: Used in studies related to amino acid metabolism.

Medicine

Diagnostics: Utilized in the development of diagnostic agents.

Industry

Polymer Synthesis: Used in the production of specialized polymers with unique properties.

Wirkmechanismus

The mechanism of action of ®-3,6-Diamino-6-oxohexanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. The presence of both amino and keto groups allows it to form hydrogen bonds and other interactions, influencing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Lysine: An essential amino acid with a similar structure but lacks the keto group.

Ornithine: Another amino acid derivative with similar properties but different functional groups.

Glutamic Acid: Contains both amino and carboxylic acid groups but differs in structure and reactivity.

Uniqueness

®-3,6-Diamino-6-oxohexanoic acid hydrochloride is unique due to its chiral nature and the presence of both amino and keto functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in various synthetic and research applications.

Biologische Aktivität

(R)-3,6-Diamino-6-oxohexanoic acid hydrochloride, also known by its CAS number 1301706-58-0, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C6H12N2O3

- Molecular Weight : 160.17 g/mol

- IUPAC Name : (3S)-3,6-diamino-6-oxohexanoic acid

- CAS Number : 1301706-58-0

Antitumor Activity

Recent studies have indicated that derivatives of diamino acids, including this compound, exhibit significant antitumor properties. For instance, hydroxamic acid derivatives have shown potent inhibition against various cancer cell lines. The activity of these compounds is often linked to their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | SKMEL-19 (melanoma) | 4.9 - 7.6 |

| Compound B | HCT-116 (colon) | Not specified |

| This compound | Various | Not specified |

The mechanism of action of this compound may involve:

- Inhibition of HDACs : This leads to increased acetylation of histones and altered gene expression profiles associated with tumor suppression.

- Cell Cycle Arrest : Compounds in this class can induce cell cycle arrest in the G0/G1 phase, preventing further proliferation of cancer cells.

- Modulation of Signaling Pathways : The compound may interfere with Ras-related signaling pathways, which are critical in many cancers.

Case Studies

-

Study on Hydroxamic Acid Derivatives :

- A series of hydroxamic acids were synthesized and tested for their antitumor activity against various human cancer cell lines.

- The most potent compound exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, demonstrating enhanced efficacy.

-

Mechanistic Insights :

- In vitro studies showed that treatment with hydroxamic acid derivatives led to reduced cell viability in melanoma and colon cancer cells.

- Flow cytometry analysis indicated an increase in apoptotic cells following treatment with these compounds.

Comparative Analysis

To understand the unique properties and efficacy of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound | Structure | Biological Activity | Notable Effects |

|---|---|---|---|

| This compound | Structure | Antitumor | HDAC inhibition |

| Suberoylanilide Hydroxamic Acid (SAHA) | SAHA Structure | Antitumor | Broad-spectrum HDAC inhibition |

| LBH589 (Panobinostat) | LBH589 Structure | Antitumor | Crosses blood-brain barrier |

Eigenschaften

IUPAC Name |

(3R)-3,6-diamino-6-oxohexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3.ClH/c7-4(3-6(10)11)1-2-5(8)9;/h4H,1-3,7H2,(H2,8,9)(H,10,11);1H/t4-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMJADDIUIIUTC-PGMHMLKASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N)[C@H](CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.